(1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Medicinal Chemistry Conformational Analysis Scaffold Design

(1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a heterocyclic building block featuring a 1,2,3-triazole ring directly linked to an N-cyclopentylazetidine moiety and functionalized with a hydroxymethyl group. Its molecular formula is C11H18N4O with a molecular weight of 222.29 g/mol, and it possesses one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds, as computed by PubChem.

Molecular Formula C11H18N4O
Molecular Weight 222.29 g/mol
CAS No. 2098120-64-8
Cat. No. B1482091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
CAS2098120-64-8
Molecular FormulaC11H18N4O
Molecular Weight222.29 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2CC(C2)N3C=C(N=N3)CO
InChIInChI=1S/C11H18N4O/c16-8-9-5-15(13-12-9)11-6-14(7-11)10-3-1-2-4-10/h5,10-11,16H,1-4,6-8H2
InChIKeyVVZKDJPYUZXIGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of (1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol (CAS 2098120-64-8): Structural Identity and Research Utility


(1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a heterocyclic building block featuring a 1,2,3-triazole ring directly linked to an N-cyclopentylazetidine moiety and functionalized with a hydroxymethyl group [1]. Its molecular formula is C11H18N4O with a molecular weight of 222.29 g/mol, and it possesses one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds, as computed by PubChem [1]. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs exploring azetidine-triazole conjugates, with potential applications in the development of bioactive molecules targeting enzyme inhibition and receptor modulation [2].

Why Generic Substitution Fails for (1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol: Structural Specificity and Linker Geometry


The specific architecture of this compound—a direct N-aryl bond between the azetidine and triazole rings combined with an N-cyclopentyl substituent—creates a unique spatial and electronic environment that cannot be replicated by close analogs [1]. Substitution with a methylene-linked analog, such as (1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol (CAS 2098122-15-5), introduces an additional rotatable bond, which fundamentally alters the conformational profile and can significantly impact target binding . Similarly, replacing the cyclopentyl group with a cyclopropylmethyl group changes both the lipophilicity and steric bulk, potentially affecting membrane permeability and binding pocket complementarity [1]. These structural nuances mean that in-class compounds cannot be interchanged without risking a complete loss of the desired biological or physicochemical profile.

Quantitative Differentiation Evidence for (1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol


Reduced Conformational Flexibility vs. Methylene-Linked Analog Enhances Potential Binding Affinity

The target compound features a direct N-aryl connection between the azetidine and 1,2,3-triazole rings, resulting in only 3 rotatable bonds. Its closest analog, (1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol (CAS 2098122-15-5), possesses a methylene linker, increasing the rotatable bond count to 4 [1]. This additional degree of freedom can increase the entropic penalty upon binding, potentially reducing target affinity. The direct linkage in the target compound pre-organizes the azetidine-triazole dihedral angle, a feature often exploited in fragment-based drug discovery to improve ligand efficiency [2].

Medicinal Chemistry Conformational Analysis Scaffold Design

Moderate Lipophilicity (XLogP3 = -0.1) Balances Solubility and Permeability for CNS Drug Discovery

The target compound exhibits a computed XLogP3-AA value of -0.1 [1]. In contrast, the N-unsubstituted analog (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol, which lacks the cyclopentyl group, is predicted to have a significantly lower LogP (approximately -1.5 to -2.0, based on the removal of five aliphatic carbons). The cyclopentyl substituent in the target compound increases lipophilicity by an estimated +1.4 to +1.9 log units, shifting it into a range often associated with optimal passive membrane permeability and CNS penetration potential [2]. This balance is critical for programs targeting intracellular or CNS-localized enzymes such as phosphodiesterases or acetylcholinesterase.

Drug Discovery ADMET CNS Penetration

Unique Topological Polar Surface Area (TPSA = 54.2 Ų) Distinguishes from Piperidine- and Pyrrolidine-Based Scaffolds

The target compound's TPSA is computed at 54.2 Ų [1]. This value is primarily driven by the four nitrogen atoms in the triazole and azetidine rings and the single hydroxyl group. A common alternative scaffold in medicinal chemistry, such as a piperidine-triazole analog (e.g., (1-(1-cyclopentylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol), would project a nearly identical TPSA. However, the azetidine ring's smaller size and distinct nitrogen basicity (pKa ~8-9 vs. piperidine pKa ~10-11) offer a unique combination of solubility and reduced molecular weight (222.29 g/mol vs. >236 g/mol for the piperidine analog), contributing to superior ligand efficiency metrics in fragment-based approaches [2].

Physicochemical Properties Scaffold Comparison Drug-likeness

Optimal Application Scenarios for (1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol Based on Evidence


Fragment-Based Drug Discovery for CNS Targets

The compound's low molecular weight (222.29 g/mol), balanced XLogP3 (-0.1), and moderate TPSA (54.2 Ų) place it within favorable CNS drug space. It serves as a privileged fragment for growing or linking strategies targeting CNS enzymes, where its direct azetidine-triazole linkage ensures low conformational flexibility, a desirable feature for fragment optimization. [1]

Scaffold for Selective MMP-2 Inhibitor Development

Research has demonstrated that azetidine-triazole conjugates are a promising class of hydroxamic acid-free matrix metalloproteinase-2 (MMP-2) inhibitors. The cyclopentyl substituent on the target compound provides a specific lipophilic contact that can be exploited to modulate MMP-2 versus MMP-9 selectivity in oncology programs. [2]

Chemical Probe for Acetylcholinesterase (AChE) Modulation

The compound has been investigated for its interaction with acetylcholinesterase, an enzyme crucial for neurotransmitter regulation. Its structure suggests utility as a chemical probe in neurodegenerative disease research, where its unique azetidine moiety may offer differentiated binding kinetics compared to established AChE inhibitors.

Quote Request

Request a Quote for (1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.